

# An In-depth Technical Guide to 3-Methylbenzohydrazide (CAS 13050-47-0)

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## Compound of Interest

Compound Name: 3-Methylbenzohydrazide

Cat. No.: B076409

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## Abstract

**3-Methylbenzohydrazide**, a derivative of benzoic acid, is a versatile organic compound with significant potential in synthetic chemistry and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and an exploration of its known biological activities and potential mechanisms of action. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.

## Chemical and Physical Properties

**3-Methylbenzohydrazide** is a crystalline solid at room temperature.<sup>[1]</sup> Its core structure consists of a benzohydrazide moiety with a methyl group at the 3-position of the benzene ring. This substitution influences its electronic properties and reactivity.

Property	Value	Reference(s)
CAS Number	13050-47-0	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	[1][2]
Molecular Weight	150.18 g/mol	[2]
Melting Point	96-100 °C	[2][3]
Appearance	White to light yellow to light orange powder/crystal	[3]
Density	1.127 g/cm <sup>3</sup>	
Refractive Index	1.568	
InChI	InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)	[1][2]
InChIKey	XFNNAMBYJSQXKF-UHFFFAOYSA-N	[2]
Canonical SMILES	<chem>CC1=CC=CC(=C1)C(=O)NN</chem>	[2]
Purity	>95.0% (GC)	[3]

## Synthesis of 3-Methylbenzohydrazide

Two primary synthetic routes for the preparation of **3-Methylbenzohydrazide** are presented below, derived from established methods for analogous compounds.

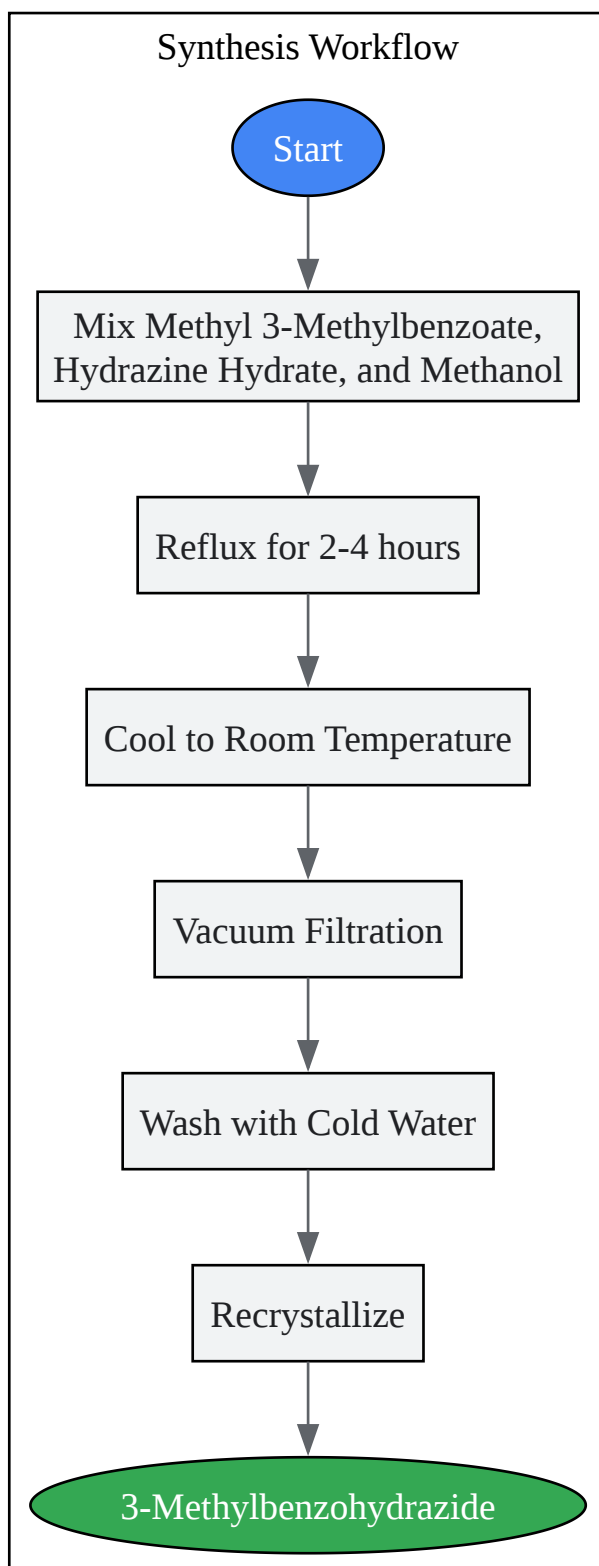
### From Methyl 3-Methylbenzoate

This method involves the hydrazinolysis of the corresponding methyl ester. A general procedure, adapted from the synthesis of 4-methoxybenzoylhydrazide, is as follows:

#### Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine methyl 3-methylbenzoate (1 equivalent) with an excess of hydrazine hydrate (e.g., 1.2 equivalents).

- Solvent: Add methanol as a solvent.
- Reaction: Reflux the mixture for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
- Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
- Purification: The crude product can be further purified by recrystallization. While a specific solvent for **3-methylbenzohydrazide** is not definitively reported, common solvents for recrystallizing benzohydrazide derivatives include ethanol, methanol, or mixtures such as ethanol/water.<sup>[4][5][6][7][8]</sup>



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Synthesis of **3-Methylbenzohydrazide** from its methyl ester.

## From 3-Methylbenzoyl Chloride

This alternative route involves the reaction of an acyl chloride with hydrazine.

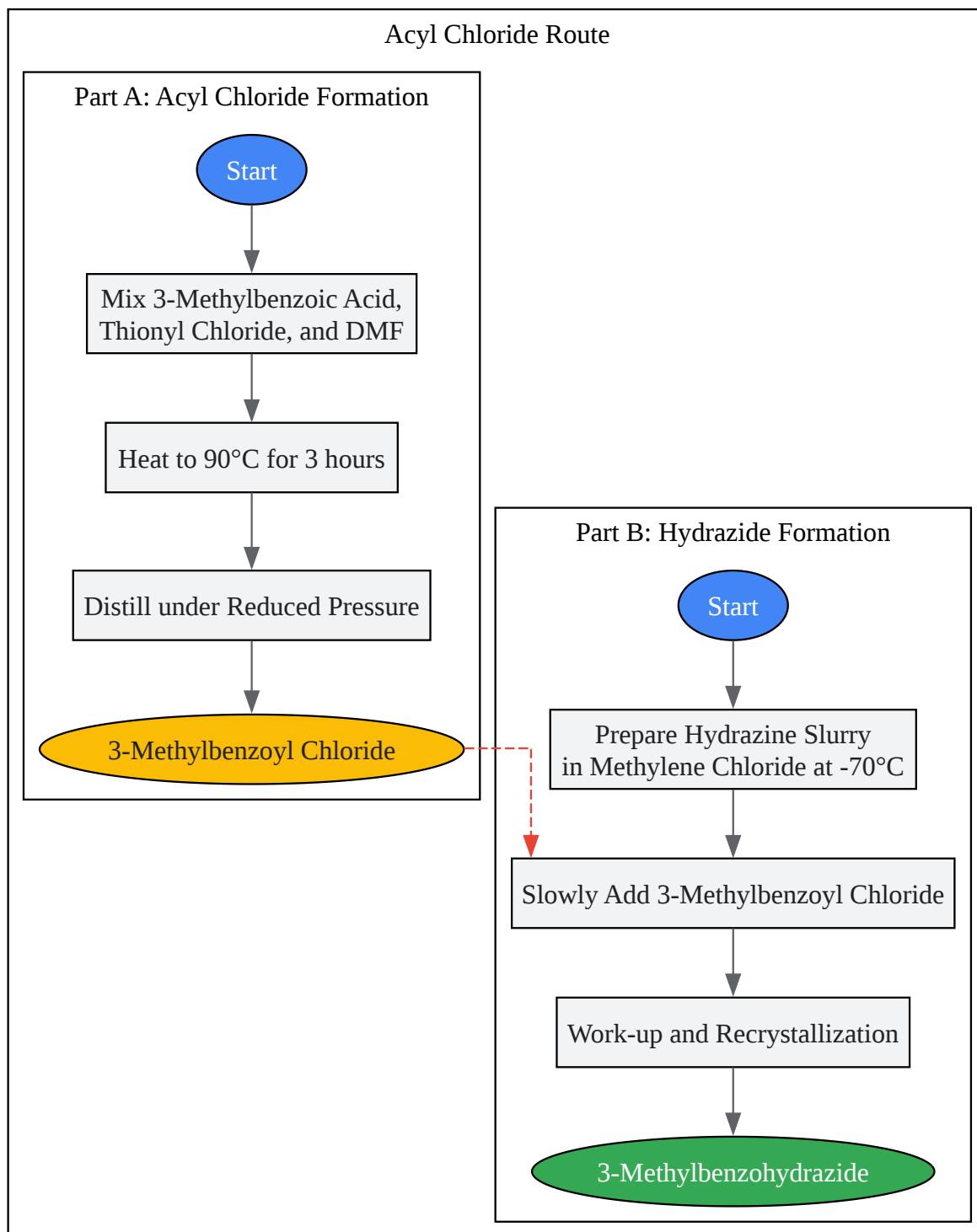
### Experimental Protocol:

#### Part A: Synthesis of 3-Methylbenzoyl Chloride

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas absorption device, add 3-methylbenzoic acid (1 equivalent), thionyl chloride (e.g., 1.05 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF).
- **Reaction:** Heat the mixture to 90°C and stir for approximately 3 hours.
- **Isolation:** After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride.

#### Part B: Synthesis of **3-Methylbenzohydrazide**

- **Reaction Setup:** Prepare a stirred slurry of hydrazine (1 equivalent) in an inert solvent (e.g., methylene chloride) at a low temperature (e.g., -70°C).
- **Addition:** Slowly add the 3-methylbenzoyl chloride (1 equivalent) continuously to the cold hydrazine slurry while maintaining the low temperature.
- **Work-up and Purification:** The work-up and purification would follow standard procedures for hydrazide synthesis, likely involving filtration and recrystallization as described in section 2.1.



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Synthesis of **3-Methylbenzohydrazide** via the acyl chloride intermediate.

## Biological Activity and Potential Applications

Benzohydrazide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.<sup>[4][9]</sup>

### Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of benzohydrazide derivatives against a range of pathogenic bacteria.<sup>[9][10]</sup> While specific data for **3-methylbenzohydrazide** is limited, the general class of compounds shows promise.

Experimental Protocol for Antibacterial Susceptibility Testing (Agar Well-Diffusion Method):

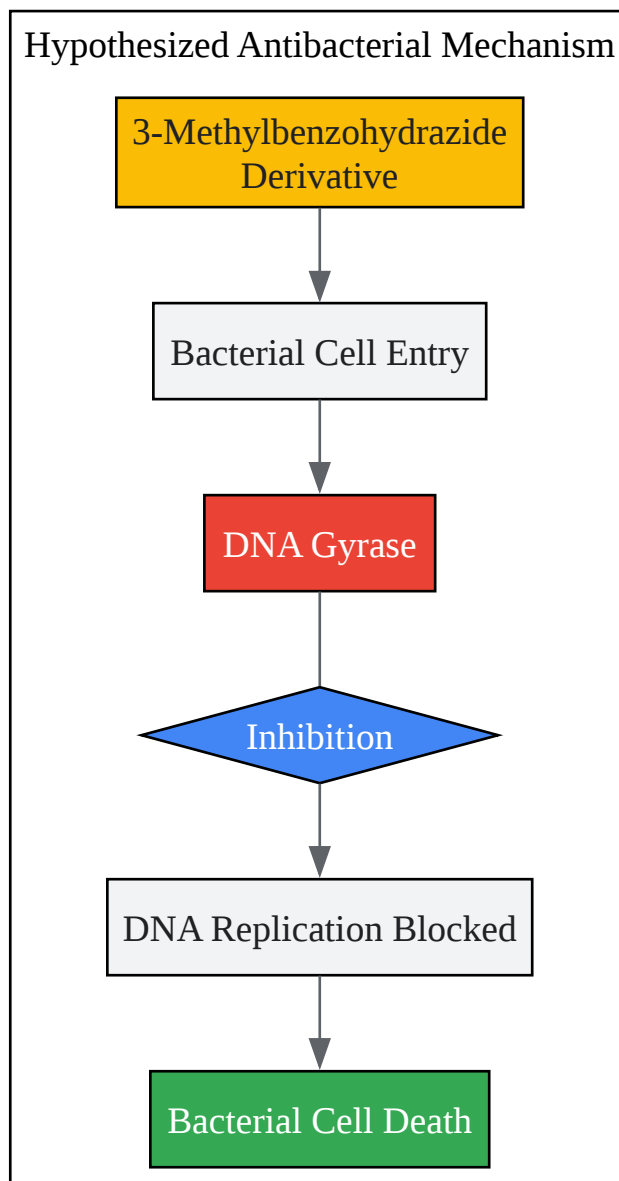
- **Bacterial Culture:** Propagate the desired bacterial strains on nutrient agar at 37°C.
- **Inoculum Preparation:** Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
- **Plate Inoculation:** Evenly spread the bacterial suspension onto the surface of Mueller-Hinton agar plates.
- **Well Preparation:** Create wells (e.g., 6 mm in diameter) in the agar.
- **Compound Application:** Add a solution of **3-methylbenzohydrazide** at a known concentration (e.g., dissolved in DMSO) to the wells.
- **Incubation:** Incubate the plates at 37°C for 24 hours.
- **Zone of Inhibition Measurement:** Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Minimum Inhibitory Concentration (MIC) Determination:

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using a two-fold serial dilution method in a liquid broth or on agar plates.

## Mechanism of Action

The precise mechanism of antibacterial action for **3-methylbenzohydrazide** is not yet fully elucidated. However, studies on related benzohydrazide and hydrazone derivatives suggest potential targets within bacterial cells. One prominent hypothesis is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[11]



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Potential mechanism of action via DNA gyrase inhibition.

The hydrazone derivatives formed from **3-methylbenzohydrazide** and various aldehydes are also of significant interest. These Schiff bases can exhibit enhanced biological activity. The formation of these hydrazones is a straightforward condensation reaction.

Experimental Protocol for Hydrazone Synthesis:

- **Reaction Setup:** Dissolve **3-methylbenzohydrazide** (1 equivalent) and a selected aldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
- **Catalyst:** Add a catalytic amount of glacial acetic acid.
- **Reaction:** Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
- **Isolation:** Cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration.
- **Purification:** Wash the product with a non-polar solvent like petroleum ether and recrystallize from a suitable solvent, such as ethanol.[12]

## Conclusion

**3-Methylbenzohydrazide** is a valuable building block in medicinal chemistry. The synthetic protocols provided herein offer a solid foundation for its preparation in a laboratory setting. While its specific biological activities and mechanisms of action require further investigation, the broader class of benzohydrazides demonstrates significant potential as antibacterial agents, possibly through the inhibition of DNA gyrase. Further research into the structure-activity relationships of **3-methylbenzohydrazide** and its derivatives could lead to the development of novel and effective therapeutic compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methylbenzohydrazide (CAS 13050-47-0)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076409#3-methylbenzohydrazide-cas-number-13050-47-0]

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